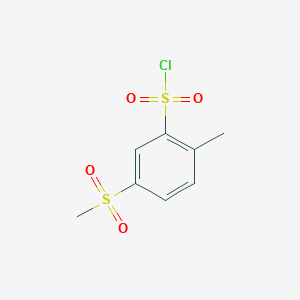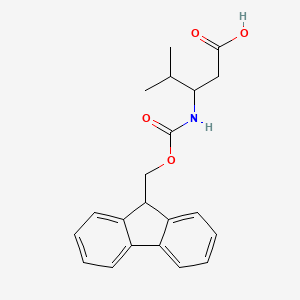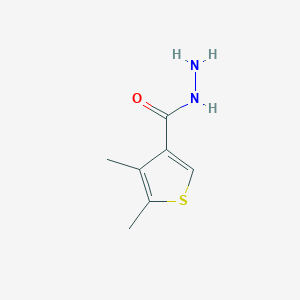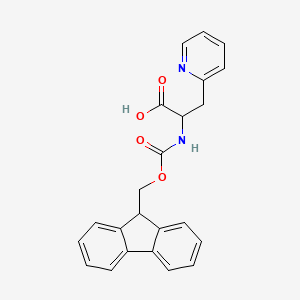
2-(3-Methylphenyl)propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3-Methylphenyl)propanedial" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as phenylpropanediones, hydroxyphenylpropanes, and bisphenylpropanes, which can provide insights into the chemistry of the target compound .
Synthesis Analysis
The synthesis of related compounds often involves starting materials like Bisphenol A or allylic precursors, which undergo reactions such as condensation, nitration, bromation, epoxidation, and cleavage . For example, 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was synthesized with an 83.1% yield using Bisphenol A, nitration, and bromation . Similarly, 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane was prepared from m-dinitrobenzene and Bisphenol A through condensation and hydrazine hydrate reduction .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques like X-ray crystallography, IR, NMR, and MS . For instance, the crystal structures of 1,3-diphenyl-2-methylpropane-1,3-dione and its derivatives show cis-diketo conformations with specific dihedral angles . The crystal structures of other compounds, such as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, reveal the presence of enolic tautomers and hydrogen bonding patterns .
Chemical Reactions Analysis
The related compounds exhibit various chemical behaviors, such as the ability to form complexes with other molecules through hydrogen bonding . The BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione shows multiple chromisms and aggregation- or crystallization-induced emission . These properties suggest that "2-(3-Methylphenyl)propanedial" may also participate in similar chemical reactions, potentially leading to interesting chromic effects or the formation of complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include solvatochromic effects, aggregation-induced emission, and the ability to form inclusion complexes . For example, the BF2 complex mentioned earlier displays solvatochromic effects and aggregation-induced emission, as well as the ability to self-assemble into microstructures with optical waveguide effects . The new host compound 2,2-di(p-hydroxyphenyl)propane exhibits high inclusion ability towards various molecules . These findings suggest that "2-(3-Methylphenyl)propanedial" may also have unique physical and chemical properties that could be explored for potential applications.
Scientific Research Applications
Biocatalysis in Drug Metabolism
A study exploring the use of biocatalysis for the preparation of mammalian metabolites of drugs identified that microbial-based biocatalytic systems can produce significant amounts of metabolites for structural characterization, offering an innovative approach to drug development and analysis (Zmijewski et al., 2006).
Chemical Synthesis and Photopolymerization
Research on the properties of certain diketones, such as 1-phenyl-1,2-propanedione, has highlighted their potential as photosensitizers in developing dental resin composites, which may be relevant for the synthesis and applications of "2-(3-Methylphenyl)propanedial" in material sciences (Sun & Chae, 2000).
Microbial Production and Application
The microbial production of 1,3-propanediol, a compound with structural similarities to the inquiry, from glycerol showcases the potential of biotechnological processes in the synthesis of valuable chemical products. This avenue of research may provide insights into the production and application of "2-(3-Methylphenyl)propanedial" using microbial systems (Yang et al., 2018).
Environmental Impact and Biodegradation
A study on the environmental impact and biodegradation of chemicals from clandestine drug laboratories demonstrates the capabilities of soil microorganisms in metabolizing various compounds, which could be relevant for understanding the environmental fate of "2-(3-Methylphenyl)propanedial" (Janusz et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-(3-methylphenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELVNYQHLUBJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397414 |
Source


|
| Record name | 2-(3-methylphenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)propanedial | |
CAS RN |
849021-24-5 |
Source


|
| Record name | 2-(3-methylphenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methylphenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)




![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)




